molecular formula C9H18N2 B13152251 9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine

9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine

Cat. No.: B13152251
M. Wt: 154.25 g/mol
InChI Key: GSQKFRBECDRRPU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the formation of pyrido[1,2-a]pyrazine derivatives can be achieved through cyclization, ring annulation, and cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclization reactions using catalysts and controlled reaction conditions to ensure high yield and purity. The use of palladium-catalyzed cyclization is one such method that has been reported for the synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase activity, which is crucial in cell signaling pathways related to inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9a-Methyloctahydro-1H-pyrido[1,2-a]pyrazine is unique due to its specific ring structure and the presence of a methyl group at the 9a position, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

9a-methyl-1,2,3,4,6,7,8,9-octahydropyrido[1,2-a]pyrazine

InChI

InChI=1S/C9H18N2/c1-9-4-2-3-6-11(9)7-5-10-8-9/h10H,2-8H2,1H3

InChI Key

GSQKFRBECDRRPU-UHFFFAOYSA-N

Canonical SMILES

CC12CCCCN1CCNC2

Origin of Product

United States

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